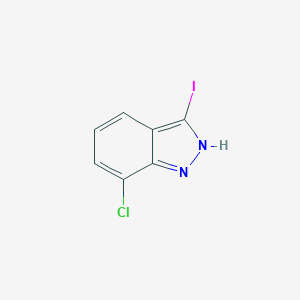

7-Chloro-3-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZPQUNZZQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646272 | |

| Record name | 7-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-00-9 | |

| Record name | 7-Chloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of molecules with potential applications in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring both chloro and iodo substituents on the indazole core, allows for diverse functionalization through cross-coupling reactions, making it a valuable intermediate for the development of novel compounds, particularly kinase inhibitors for cancer treatment.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 885522-00-9 | [1] |

| Molecular Formula | C₇H₄ClIN₂ | [1] |

| Molecular Weight | 278.48 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) |

Synthesis of this compound

The primary synthetic route to this compound involves the direct iodination of 7-chloro-1H-indazole at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established procedures for the C3-iodination of similar indazole derivatives.[3][4]

Materials:

-

7-Chloro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).

-

Stir the mixture at room temperature until the 7-chloro-1H-indazole has fully dissolved and the potassium salt has formed.

-

Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃).

-

A precipitate may form, which can be collected by filtration.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13-14 | br s | 1H | N-H |

| ~7.5-7.8 | m | 2H | Ar-H |

| ~7.1-7.3 | m | 1H | Ar-H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the seven carbon atoms of the indazole core.

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | C7a |

| ~125-135 | C-Cl |

| ~120-125 | C4, C5, C6 |

| ~110-115 | C-I |

| ~90-100 | C3 |

Mass Spectrometry

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| ~278 | [M]⁺ |

| ~280 | [M+2]⁺ (due to ³⁷Cl isotope) |

Logical Relationship Diagram

Caption: Relationship between synthesis, characterization, and application.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies for analogous compounds, offers a reliable starting point for its preparation. While specific experimental characterization data is pending, the predicted spectral information serves as a useful reference for researchers. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing development of new therapeutic agents and other bioactive molecules.

References

- 1. This compound | 885522-00-9 | KKB52200 [biosynth.com]

- 2. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]

- 3. soc.chim.it [soc.chim.it]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Chloro-3-iodo-1H-indazole, a key intermediate in the synthesis of contemporary pharmaceuticals, particularly kinase inhibitors for cancer therapy. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data, predicted values from reliable chemical databases, and general experimental protocols.

Core Physicochemical Properties

This compound, with the CAS Number 885522-00-9, possesses a molecular formula of C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol [1]. Its chemical structure is presented below:

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIN₂ | [1] |

| Molecular Weight | 278.48 g/mol | [1] |

| CAS Number | 885522-00-9 | [1] |

| Predicted Boiling Point | 391.5 ± 22.0 °C | Chemicalize |

| Predicted Density | 2.156 ± 0.06 g/cm³ | Chemicalize |

| Predicted pKa | 9.97 ± 0.40 | Chemicalize |

| Predicted LogP | 3.25 | Chemicalize |

| Melting Point | Data not available in cited sources. The related compound, 7-chloro-1H-indazole, has a reported melting point of 135-137 °C[2]. | |

| Solubility | Data not available in cited sources. Based on its predicted LogP and the nature of similar heterocyclic compounds, it is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with low solubility in water. |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are applicable.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of its purity. A common method is the capillary tube method.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer or placed in an automated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination (General Protocol)

Assessing the solubility of a compound in various solvents is essential for its application in synthesis and biological assays.

Methodology:

-

To a small, accurately weighed amount of the compound (e.g., 1 mg) in a vial, a measured volume of the solvent (e.g., 1 mL of DMSO, ethanol, or water) is added.

-

The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the mixture can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using techniques like HPLC or UV-Vis spectroscopy to quantify the solubility.

Synthesis Overview

This compound is a substituted indazole. The synthesis of 3-iodoindazoles can be achieved through the iodination of the corresponding indazole. A general synthetic approach is outlined below.

This represents a plausible synthetic route, though the specific reaction conditions such as temperature, reaction time, and purification methods for this compound would require experimental optimization.

Biological Activity and Signaling Pathway

This compound serves as a crucial building block for the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Specifically, indazole derivatives have been investigated as inhibitors of various kinases, including PKMYT1, which is involved in the G2/M cell cycle checkpoint.

The PKMYT1 signaling pathway is a critical regulator of cell cycle progression. Inhibition of PKMYT1 can lead to premature entry into mitosis and subsequent cell death in cancer cells that often have a defective G1 checkpoint.

This diagram illustrates the general principle of how a kinase inhibitor, for which this compound is a precursor, can block the signaling cascade that leads to cancer cell proliferation and survival.

Conclusion

References

7-Chloro-3-iodo-1H-indazole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. It details the physicochemical properties, a proposed synthesis protocol, and its significant applications in the development of targeted therapeutics. The document elucidates its role as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors, and prostaglandin D2 (PGD2) receptor antagonists. Detailed descriptions of the relevant biological signaling pathways, including the JAK-STAT and PGD2/CRTH2 pathways, are provided with accompanying diagrams to illustrate the mechanism of action of derivative compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted indazole with the chemical formula C₇H₄ClIN₂. Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a chloro substituent at the 7-position and an iodo group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885522-00-9 | [1] |

| Molecular Formula | C₇H₄ClIN₂ | [1] |

| Molecular Weight | 278.48 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(NN=C2C(=C1)Cl)I | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 7-chloro-1H-indazole.

Step 1: Iodination of 7-Chloro-1H-indazole

-

Reaction Setup: To a solution of 7-chloro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium hydroxide (KOH) (2-3 equivalents).

-

Addition of Iodinating Agent: To this mixture, add a solution of iodine (I₂) (1.5-2 equivalents) in DMF dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Characterization Data

The structure of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, analogous compounds show characteristic signals.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the indazole core, with shifts influenced by the chloro and iodo substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (278.48 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings. |

Applications in Drug Discovery

The halogenated indazole core of this compound enhances its reactivity and potential for functionalization, making it a valuable starting material for the synthesis of bioactive molecules.[2] It is particularly significant in the development of kinase inhibitors and prostaglandin receptor antagonists.

Intermediate for Janus Kinase (JAK) Inhibitors

This compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[6][7]

Derivatives of this compound have been explored for their potential to selectively inhibit JAKs, thereby modulating the immune response and inhibiting cancer cell proliferation.

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3][7]

Precursor for Prostaglandin D2 (PGD2) Receptor Antagonists

This compound is also a valuable precursor for the synthesis of antagonists for the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). PGD2 is a key mediator in allergic inflammation, and its binding to the CRTH2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers inflammatory responses characteristic of asthma and allergic rhinitis.

In allergic diseases, mast cells release PGD2, which then binds to the CRTH2 receptor on various immune cells. This interaction leads to cell activation, chemotaxis, and the release of pro-inflammatory mediators, perpetuating the inflammatory cascade. CRTH2 antagonists, synthesized from intermediates like this compound, block this binding and can therefore alleviate the symptoms of allergic inflammation.

Conclusion

This compound is a strategically important heterocyclic compound with significant applications in the field of drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of potent and selective modulators of key biological targets. This guide has provided an in-depth overview of its chemical properties, a proposed synthetic protocol, and its crucial role in the development of JAK inhibitors for autoimmune diseases and cancer, as well as CRTH2 antagonists for allergic inflammatory conditions. The detailed signaling pathway diagrams offer a clear visualization of the mechanisms of action for its derivatives, highlighting the therapeutic potential of this valuable chemical entity. Further research into the synthesis and application of derivatives of this compound is warranted to explore its full potential in developing novel therapeutics.

References

- 1. This compound | 885522-00-9 | KKB52200 [biosynth.com]

- 2. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]

- 3. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Profile of 7-Chloro-3-iodo-1H-indazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the indazole core and the presence of two different halogen atoms, make it an interesting candidate for further functionalization and biological evaluation. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and any synthesized compound. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar substituted indazoles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~7.8 | d | 1H | H-4 |

| ~7.3 | t | 1H | H-5 |

| ~7.5 | d | 1H | H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~130 | C-3a |

| ~128 | C-6 |

| ~122 | C-4 |

| ~121 | C-5 |

| ~115 | C-7 |

| ~95 | C-3 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretch |

| 1620-1600 | Medium | C=C aromatic stretch |

| 1500-1450 | Strong | C=C aromatic stretch |

| 850-800 | Strong | C-Cl stretch |

| 650-600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 278/280 | High | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

| 151/153 | Medium | [M - I]⁺ |

| 127 | High | [I]⁺ |

| 116 | Medium | [M - I - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

3.1. Synthesis of this compound

A potential synthetic route involves the iodination of 7-chloro-1H-indazole.

-

Materials: 7-chloro-1H-indazole, N-iodosuccinimide (NIS), Acetonitrile (ACN).

-

Procedure:

-

To a solution of 7-chloro-1H-indazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

For EI, introduce a small amount of the solid sample directly into the ion source.

-

For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or coupled with liquid chromatography.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Crystal Structure Analysis of 7-Chloro-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 7-Chloro-3-iodo-1H-indazole. While a definitive, publicly available crystal structure for this specific compound has not been identified at the time of this publication, this document outlines the probable synthetic routes, detailed experimental protocols for single-crystal X-ray diffraction, and anticipated structural parameters based on closely related halogenated indazole analogs. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and structural characterization of this compound and similar derivatives, which are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and for other therapeutic applications.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of the indazole scaffold, influencing factors like binding affinity, metabolic stability, and membrane permeability. This compound, in particular, presents a unique combination of substituents that makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions. A detailed understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the necessary steps to achieve this structural elucidation.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the iodination of a 7-chloro-1H-indazole precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar halogenated indazoles.

Materials:

-

7-Chloro-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 7-Chloro-1H-indazole (1.0 equivalent) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Experimental Protocol: Crystallization

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and hexanes).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at 4°C for several days.

-

Alternatively, employ vapor diffusion by placing a small vial of the concentrated solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether).

-

Once suitable single crystals have formed, carefully isolate them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following outlines a standard procedure for the determination of the crystal structure of a small organic molecule like this compound.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer head.

-

Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100 K) to minimize thermal vibrations.

-

Data Processing: Process the collected diffraction images to determine the unit cell parameters and reflection intensities.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².

-

Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

Anticipated Crystallographic Data

While no experimental data for this compound is currently available in open-access crystallographic databases, the following table presents expected crystallographic parameters based on the analysis of similar halogenated indazole structures. These values should be considered hypothetical until experimentally verified.

| Parameter | Expected Value |

| Chemical Formula | C₇H₄ClIN₂ |

| Formula Weight | 278.48 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 15 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1200 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.9 - 2.2 |

| Absorption Coeff. (mm⁻¹) | 3.5 - 4.5 |

| F(000) | 520 |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 |

| Goodness-of-fit on F² | ~1.0 |

Visualizations

Workflow for Synthesis and Structural Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its final structural elucidation.

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

Conclusion

This technical guide provides a framework for the successful synthesis and crystal structure determination of this compound. While a definitive crystal structure is not yet publicly available, the detailed protocols and anticipated data presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, chemical crystallography, and drug development. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships of halogenated indazoles and facilitate the design of novel therapeutic agents.

An In-depth Technical Guide on the Solubility Profile of 7-Chloro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 7-Chloro-3-iodo-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry and drug discovery.[1] Due to the current lack of publicly available, specific quantitative solubility data for this compound, this document outlines the predicted solubility characteristics based on its structural features and furnishes detailed, standardized experimental protocols for its systematic evaluation. The methodologies described herein are designed to generate robust and reliable data essential for advancing preclinical research, formulation development, and further chemical synthesis.

Introduction

This compound (CAS No: 885522-00-9) is a heterocyclic compound featuring an indazole core substituted with both a chloro and an iodo group.[2] Its molecular formula is C7H4ClIN2 with a molecular weight of 278.48 g/mol .[2] Halogenated indazoles are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays and formulations. A comprehensive understanding of the solubility of this compound in a range of pharmaceutically and chemically relevant solvents is therefore paramount for its development.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be inferred:

-

Aqueous Solubility: The presence of the indazole ring, capable of hydrogen bonding, may impart some degree of aqueous solubility. However, the aromatic nature of the ring system, coupled with the lipophilic character of the chloro and iodo substituents, suggests that the overall aqueous solubility is likely to be low.

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit greater solubility in a range of organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective due to their ability to engage in dipole-dipole interactions and dissolve a wide range of organic molecules.[3] Solubility is also expected in common polar protic solvents like ethanol and methanol, and potentially in less polar solvents such as dichloromethane and ethyl acetate, though likely to a lesser extent.

Quantitative Solubility Determination: Experimental Protocols

To establish a definitive solubility profile, a systematic experimental approach is required. The following protocols outline standard methods for quantitative solubility assessment.

Materials and Equipment

-

This compound (analytical standard)

-

A range of analytical grade solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining thermodynamic solubility.[4]

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared from known concentrations of this compound should be used for accurate quantification.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often assessed in early drug discovery to identify potential solubility liabilities. This method typically involves the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer.

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The concentration of the compound remaining in solution can be determined by various methods, such as turbidimetry (nephelometry) or by HPLC analysis of the supernatant after centrifugation.[5]

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | Shake-Flask | ||

| PBS (pH 7.4) | Shake-Flask | ||

| 0.1 N HCl | Shake-Flask | ||

| 0.1 N NaOH | Shake-Flask | ||

| Methanol | Shake-Flask | ||

| Ethanol | Shake-Flask | ||

| Isopropanol | Shake-Flask | ||

| Acetonitrile | Shake-Flask | ||

| Acetone | Shake-Flask | ||

| Ethyl Acetate | Shake-Flask | ||

| Dichloromethane | Shake-Flask | ||

| DMSO | Shake-Flask | ||

| DMF | Shake-Flask |

Experimental Workflow Visualization

The general workflow for determining the equilibrium solubility of this compound is depicted in the following diagram.

References

The Resurgence of a Privileged Scaffold: A Technical Guide to Substituted 1H-Indazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core, a bicyclic heteroaromatic system, has solidified its status as a "privileged structure" in medicinal chemistry. Its remarkable versatility and capacity for substitution have propelled the development of a diverse array of derivatives exhibiting significant biological activities. This technical guide offers a comprehensive review of substituted 1H-indazoles, detailing their synthesis, multifaceted pharmacological effects, and the intricate relationships between their structure and activity. With a focus on oncology, inflammation, and beyond, this document consolidates quantitative data, provides detailed experimental methodologies, and visualizes key biological pathways to empower researchers in the rational design of next-generation therapeutics.

Core Synthetic Strategies and Methodologies

The construction of the 1H-indazole scaffold and the introduction of various substituents can be achieved through a range of synthetic approaches, from classical methods to modern catalytic reactions.[1] Key strategies include the cyclization of o-haloaryl N-sulfonylhydrazones, palladium-catalyzed C-H amination, and [3+2] cycloaddition reactions.[1][2]

Experimental Protocol: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles

This protocol describes an efficient route to 3-substituted 1H-indazoles via a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This method is noted for its operational simplicity and tolerance of various functional groups.[3]

Materials:

-

Arylhydrazone substrate

-

Silver trifluoromethanesulfonate (AgNTf2)

-

Copper(II) acetate (Cu(OAc)2) (co-oxidant)

-

1,2-Dichloroethane (solvent)

-

Silica gel for chromatography

Procedure:

-

To a solution of the arylhydrazone substrate in 1,2-dichloroethane, add AgNTf2 and Cu(OAc)2.

-

Heat the reaction mixture at 80°C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-substituted 1H-indazole.

Biological Activities and Therapeutic Potential

Substituted 1H-indazoles have demonstrated a broad spectrum of pharmacological activities, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[4][5] Their ability to mimic the purine core of ATP allows them to competitively bind to the ATP-binding site of kinases, leading to the modulation of signaling pathways implicated in diseases such as cancer.[6]

Anti-Cancer Activity

The anti-cancer properties of 1H-indazole derivatives are well-documented, with several compounds approved for clinical use.[5] These agents can induce apoptosis, arrest the cell cycle, and inhibit key kinases involved in tumor growth and proliferation.[5]

Table 1: Anti-Cancer Activity of Substituted 1H-Indazoles

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | Varies by target | [5] |

| Axitinib | VEGFR | Varies by target | [5] |

| Niraparib | PARP | Varies by target | [4] |

| 1H-indazole-3-amine derivative 89 | Bcr-AblWT | 0.014 | [7] |

| 1H-indazole-3-amine derivative 89 | Bcr-AblT315I | 0.45 | [7] |

| 1H-indazole-3-amine derivative 89 | K562 leukemia cells | 6.50 | [7] |

| Compound 109 | EGFR T790M | 0.0053 | [7] |

| Compound 109 | EGFR | 0.0083 | [7] |

| Entrectinib (127) | ALK | 0.012 | [7] |

| Compound 6o | K562 cell line | 5.15 | [8] |

| Compound 6o | HEK-293 (normal cell) | 33.2 | [8] |

Note: IC50 values are highly dependent on experimental conditions and should be considered in the context of the cited study.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9]

Materials:

-

Human cancer cell line (e.g., A549, K562, PC-3, HepG2)[8]

-

Substituted 1H-indazole test compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the 1H-indazole derivative and incubate for a specified period (e.g., 48 or 72 hours).[8][10]

-

MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[10]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Key Signaling Pathways Modulated by 1H-Indazoles

Many biologically active 1H-indazole derivatives exert their effects by modulating critical intracellular signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[11][12]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a hallmark of many cancers.

Caption: The PI3K/AKT/mTOR signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and differentiation.[13]

Caption: The MAPK/ERK signaling pathway.

General Workflow for 1H-Indazole Drug Discovery

The discovery and development of novel 1H-indazole-based therapeutics typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A general workflow for the discovery of 1H-indazole-based drugs.

Conclusion

Substituted 1H-indazoles continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and ability to modulate a wide range of biological targets, particularly protein kinases, ensure their prominence in medicinal chemistry. This guide provides a foundational resource for researchers, offering insights into the synthesis, biological evaluation, and mechanisms of action of this important class of compounds. The provided protocols and pathway diagrams serve as practical tools to facilitate further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Synthetic Strategies for 3,7-Disubstituted Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and pharmaceutical agents. The specific substitution pattern on the indazole ring profoundly influences its pharmacological properties, making the development of regioselective synthetic routes a critical endeavor in medicinal chemistry. This technical guide provides an in-depth overview of the core synthetic strategies for accessing 3,7-disubstituted indazoles, with a focus on practical experimental protocols and comparative data.

Introduction to the 3,7-Disubstituted Indazole Core

The 3,7-disubstituted indazole framework presents a unique synthetic challenge due to the need for regioselective functionalization at two distinct positions of the bicyclic system. Directing group strategies and sequential cross-coupling reactions are among the most powerful tools to achieve this substitution pattern with high fidelity. This guide will explore key methodologies, including the synthesis of versatile 3,7-dihalogenated indazole intermediates and their subsequent elaboration via transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Routes

The synthesis of 3,7-disubstituted indazoles can be broadly approached through two main strategies:

-

Sequential Functionalization of the Indazole Core: This approach involves the initial synthesis of a monosubstituted indazole, followed by the regioselective introduction of a second substituent.

-

Construction of a Pre-functionalized Ring System: This strategy relies on the cyclization of appropriately substituted precursors to form the desired disubstituted indazole.

A highly effective and versatile method for the synthesis of 3,7-disubstituted indazoles involves the initial preparation of a 3-bromo-7-iodo-1H-indazole intermediate. This key building block allows for differential reactivity in subsequent cross-coupling reactions, enabling the introduction of diverse substituents at both the C3 and C7 positions.

Experimental Protocols

Synthesis of 7-Iodo-1H-indazole

A practical, large-scale synthesis of 7-iodo-1H-indazole serves as the crucial first step.[1]

Step 1: Synthesis of 7-Nitro-1H-indazole

-

To a solution of 2-methyl-6-nitroaniline (1.0 eq) in acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

-

The resulting precipitate is filtered, washed with water, and dried to afford 7-nitro-1H-indazole.

Step 2: Synthesis of 7-Amino-1H-indazole

-

7-Nitro-1H-indazole (1.0 eq) is dissolved in ethanol, and palladium on charcoal (10 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is filtered off, and the solvent is evaporated to yield 7-amino-1H-indazole.

Step 3: Synthesis of 7-Iodo-1H-indazole

-

7-Amino-1H-indazole (1.0 eq) is suspended in a mixture of sulfuric acid and water at 0 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of potassium iodide (1.5 eq) in water is then added, and the reaction is stirred at room temperature overnight.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 7-iodo-1H-indazole.

Synthesis of 3-Bromo-7-iodo-1H-indazole

Regioselective bromination of 7-iodo-1H-indazole at the C3 position provides the key 3,7-dihalogenated intermediate.[1]

-

To a solution of 7-iodo-1H-indazole (1.0 eq) in DMF, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred for 2-4 hours until the starting material is consumed.

-

Water is added to the mixture, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-7-iodo-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromo-7-iodo-1H-indazole intermediate is a versatile substrate for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide variety of substituents at the C3 and C7 positions. The differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization.

General Procedure for Suzuki-Miyaura Coupling:

-

A mixture of the halo-indazole (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or DME/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete.

-

The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired 3,7-disubstituted indazole.

Quantitative Data

The yields of the key steps and the subsequent cross-coupling reactions are summarized in the tables below.

Table 1: Yields for the Synthesis of Key Intermediates

| Step | Product | Yield (%) | Reference |

| 1 | 7-Nitro-1H-indazole | 98 | [1] |

| 2 | 7-Amino-1H-indazole | 75 | [1] |

| 3 | 7-Iodo-1H-indazole | 71 | [1] |

| 4 | 3-Bromo-7-iodo-1H-indazole | 79 | [1] |

Table 2: Representative Examples of Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-substituted-1H-indazoles [2][3]

| Entry | 7-Bromo-4-substituted Indazole | Boronic Acid | Product | Yield (%) |

| 1 | 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-4-(phenylsulfonamido)-1H-indazole | 85 |

| 2 | 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-4-(phenylsulfonamido)-1H-indazole | 78 |

| 3 | 7-Bromo-4-(benzamido)-1H-indazole | Phenylboronic acid | 7-Phenyl-4-(benzamido)-1H-indazole | 90 |

| 4 | 7-Bromo-4-(benzamido)-1H-indazole | Thiophen-2-ylboronic acid | 7-(Thiophen-2-yl)-4-(benzamido)-1H-indazole | 88 |

Note: The yields are for the Suzuki coupling step at the C7 position of a pre-functionalized indazole. Similar strategies can be applied to the 3-bromo-7-iodo-1H-indazole intermediate.

Logical Relationships in Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in 3-bromo-7-iodo-1H-indazole is key to achieving selective disubstitution. The C-I bond is generally more reactive towards oxidative addition to palladium(0) than the C-Br bond, allowing for selective functionalization at the C7 position first.

Conclusion

The synthetic routes outlined in this technical guide provide a robust and versatile platform for the synthesis of a wide range of 3,7-disubstituted indazoles. The preparation of the key 3-bromo-7-iodo-1H-indazole intermediate, followed by sequential palladium-catalyzed cross-coupling reactions, offers a powerful strategy for introducing diverse functionalities at both the C3 and C7 positions. This approach is highly valuable for the generation of novel indazole-based compounds for drug discovery and development programs. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Halogenated Indazoles: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3][4] The strategic incorporation of halogen atoms onto this scaffold has been shown to significantly modulate and enhance its therapeutic properties, opening new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of halogenated indazoles, focusing on their anticancer, antimicrobial, and enzyme-inhibitory potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds.

Core Biological Activities and Quantitative Data

Halogenated indazoles have demonstrated a broad spectrum of biological activities. The introduction of halogens can influence the lipophilicity, metabolic stability, and binding affinity of the parent indazole molecule, often leading to enhanced potency.[5]

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of halogenated indazoles against various cancer cell lines.[6][7][8][9] Many of these compounds exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[9][10] For instance, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[8][11]

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity of Halogenated Indazoles (IC50 Values)

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 2f (An indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [6][12] |

| Polysubstituted indazoles | A2780 (Ovarian Cancer) | 0.64 - 17 | [13][14] |

| Polysubstituted indazoles | A549 (Lung Cancer) | 0.64 - 17 | [13][14] |

| Indazole-pyrimidine derivatives (13i) | VEGFR-2 | 0.0345 | [10] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives (33m) | FGFR1 | 0.0029 | [10] |

| 3-(Pyrrolopyridin-2-yl)indazole derivatives (54a) | Aurora kinase A | 0.032 | [10] |

| N-methyl-3-aryl indazoles (5c, 5d, 5f, 5g, 5i) | HCT-116 (Colon Cancer), MDA-MB-231 (Breast Cancer) | Significant cytotoxic activities | [5] |

Antimicrobial Activity

Halogenation has been shown to be a viable strategy for enhancing the antimicrobial properties of indazole-based compounds.[5][15] Dichloro and trichloro-derivatives of some azoles have demonstrated interesting antimicrobial properties against yeasts and Gram-positive bacteria.[15] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Halogenated Indazoles and Related Compounds (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Dichloro and trichloro-derivatives of 1,5-diphenyl-1H-pyrazole | Candida albicans, Cryptococcus neoformans, Staphylococcus aureus | Similar or superior to bifonazole | [15][16] |

| Dichloro and trichloro-derivatives of 1,5-diphenyl-1H-pyrazole | Mycobacterium tuberculosis | Superior to clotrimazole and econazole | [15][16] |

| 6-bromo-4-iodoindole | Staphylococcus aureus (including MRSA) | 20 - 30 | [6] |

| 4-bromo-6-chloroindole | Staphylococcus aureus (including MRSA) | 20 - 30 | [6] |

| Indazole derivatives 2 and 3 | Enterococcus faecalis | ~128 | [17] |

| Indazole derivative 5 | Staphylococcus aureus, Staphylococcus epidermidis | 64 - 128 | [17] |

| 4,6-dibromoindole | Candida species | 10 - 50 | [18] |

| 5-bromo-4-chloroindole | Candida species | 10 - 50 | [18] |

Enzyme Inhibition

The mechanism of action for many biologically active indazoles involves the inhibition of specific enzymes. This is particularly relevant for their anticancer activity, where they often target protein kinases.[9][10] The inhibitory potency against a specific enzyme is typically expressed as an IC50 or a Ki (inhibition constant) value.

Table 3: Enzyme Inhibition by Halogenated Indazoles (IC50/Ki Values)

| Compound/Derivative | Target Enzyme | IC50/Ki (nM) | Reference(s) |

| Axitinib | VEGFR1 | 0.1 - 1.2 | [19] |

| Axitinib | VEGFR2 | 0.2 | [19] |

| Axitinib | PDGFRβ | 1.6 | [19] |

| Pazopanib | VEGFR1 | 10 | [19] |

| Pazopanib | VEGFR2 | 30 | [19] |

| Pazopanib | c-Kit | 74 - 140 | [19] |

| Halogenated chalcones | Acetylcholinesterase (AChE) | Ki: 1.83 - 11.19 | [20] |

| Halogenated chalcones | Butyrylcholinesterase (BChE) | Ki: 3.35 - 26.70 | [20] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of halogenated indazoles.

Synthesis of Halogenated Indazoles

The synthesis of halogenated indazoles can be achieved through various methods, often involving the halogenation of an indazole precursor or the cyclization of a halogenated starting material.

Example Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [1]

-

Dissolution: Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

-

Iodination: Add a solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.

-

Isolation: Filter and dry the solid to yield 6-bromo-3-iodo-1H-indazole.

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivatives for a specified period (e.g., 72 hours).[22]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 x 10^8 CFU/mL, 0.5 McFarland standard).[25]

-

Serial Dilution: Perform serial two-fold dilutions of the halogenated indazole compound in a 96-well microtiter plate containing a suitable broth medium.[23]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[23]

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 24 hours at 37°C).[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][27][28]

-

Cell Treatment: Treat cells with the halogenated indazole for a specific time.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[8][27] Incubate for at least 30 minutes on ice.[27]

-

Washing: Wash the cells twice with Phosphate-Buffered Saline (PBS).[27]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3] The RNase A is crucial to prevent the staining of RNA.[28]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[27]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the DNA content and cell cycle distribution.[27]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Cell Treatment: Treat cells with the test compound for the desired duration.

-

Harvesting: Harvest the cells and wash them twice with cold PBS.[12]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12]

Kinase Inhibition Assay

Various assay formats are available to measure the inhibitory potency of compounds against specific kinases. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[22]

-

Compound Dilution: Prepare serial dilutions of the halogenated indazole.

-

Kinase Reaction Setup: In a 384-well plate, combine the test compound, the target kinase, and its specific substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Reaction Termination and ADP Detection: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.[22]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

IC50 Determination: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[22]

Visualizing Mechanisms and Workflows

To better understand the intricate processes involved in the biological evaluation of halogenated indazoles, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: General workflow for the discovery and evaluation of biologically active halogenated indazoles.

Caption: Simplified overview of apoptosis induction by halogenated indazoles.

Caption: Mechanism of action for indazole-based kinase inhibitors.

Conclusion and Future Directions

Halogenated indazoles represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents is well-documented, with several derivatives showing activity comparable or superior to existing drugs. The continued exploration of structure-activity relationships, focusing on the type and position of halogen substitution, will be crucial for the rational design of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of halogenated indazoles.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 6-Bromoindazole synthesis - chemicalbook [chemicalbook.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. pdb.apec.org [pdb.apec.org]

- 24. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 25. myadlm.org [myadlm.org]

- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 28. Flow cytometry with PI staining | Abcam [abcam.com]

Predicted Mechanism of Action for 7-Chloro-3-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document outlines the predicted mechanism of action for 7-Chloro-3-iodo-1H-indazole based on its structural characteristics and the well-established biological activities of the broader indazole class of compounds. As of the latest literature review, no direct experimental studies detailing the specific mechanism of action for this compound have been published. This molecule is primarily recognized as a versatile chemical intermediate for the synthesis of pharmacologically active compounds.[1]

Executive Summary

This compound is a halogenated indazole derivative poised to serve as a key building block in the development of novel kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs.[2][3][4] The chloro and iodo substitutions at the 7 and 3 positions, respectively, offer strategic points for chemical modification, enabling the synthesis of derivatives with high affinity and selectivity for various protein kinases. The predicted mechanism of action for compounds derived from this scaffold centers on the competitive inhibition of ATP binding to the kinase domain of oncogenic receptor tyrosine kinases (RTKs) and serine/threonine kinases, thereby modulating key signaling pathways implicated in tumorigenesis, such as angiogenesis, cell proliferation, and survival.

The Indazole Scaffold: A Foundation for Kinase Inhibition

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in a multitude of biologically active compounds.[4] Its unique structural and electronic properties allow it to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases. Several successful kinase inhibitors, including Pazopanib, Axitinib, and Entrectinib, feature the indazole core, highlighting its importance in the design of targeted cancer therapies.[5][6]

Predicted Molecular Targets and Signaling Pathways

Based on the known targets of structurally related indazole-based drugs, derivatives of this compound are predicted to inhibit a range of protein kinases involved in cancer progression.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pazopanib and Axitinib are potent inhibitors of VEGFRs. It is highly probable that derivatives of this compound can be designed to target the ATP-binding site of VEGFR-2, leading to the inhibition of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

Platelet-Derived Growth Factor Receptors (PDGFRs)

PDGFRs are RTKs that play a crucial role in cell growth, proliferation, and differentiation. Their aberrant activation is implicated in various cancers. Like Pazopanib, novel compounds synthesized from the this compound scaffold could potentially inhibit PDGFRs, thereby blocking tumor cell proliferation.

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of RTKs involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a known driver in several types of cancer. The indazole core has been successfully utilized to develop FGFR inhibitors.[6]

Other Potential Kinase Targets

The versatility of the indazole scaffold suggests that derivatives of this compound could be tailored to inhibit other kinase families, such as the Pim kinases, which are serine/threonine kinases involved in cell cycle progression and apoptosis.[7]

Quantitative Data for Representative Indazole-Based Kinase Inhibitors

While no quantitative data exists for this compound itself, the following table summarizes the inhibitory activities of well-established indazole-containing drugs against key kinase targets. This data serves as a benchmark for the potential potency of novel compounds derived from the this compound scaffold.

| Compound | Target Kinase | IC50 (nM) | Reference Compound For |

| Pazopanib | VEGFR-1 | 10 | VEGFR Inhibition |

| VEGFR-2 | 30 | ||

| VEGFR-3 | 47 | ||

| PDGFR-α | 84 | PDGFR Inhibition | |

| PDGFR-β | 84 | ||

| c-Kit | 74 | ||

| Axitinib | VEGFR-1 | 0.1 | Potent VEGFR Inhibition |

| VEGFR-2 | 0.2 | ||

| VEGFR-3 | 0.1-0.3 | ||

| PDGFR-β | 1.6 | ||

| c-Kit | 1.7 | ||

| Entrectinib | TRKA | 1.7 | Pan-TRK Inhibition |

| TRKB | 0.1 | ||

| TRKC | 0.1 | ||

| ROS1 | 0.2 | ROS1 Inhibition | |

| ALK | 1.6 | ALK Inhibition |

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action for novel compounds derived from this compound, a tiered experimental approach is recommended.

Kinase Inhibition Assays

-

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of protein kinases.

-

Methodology:

-

Utilize a radiometric assay (e.g., using 33P-ATP) or a non-radiometric assay (e.g., ADP-Glo™, LanthaScreen™).

-

Incubate the recombinant kinase enzyme with a specific substrate and varying concentrations of the test compound in the presence of ATP.

-

Measure the kinase activity by quantifying substrate phosphorylation or ADP production.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cellular Assays

-

Objective: To assess the effect of the test compound on kinase signaling and cell viability in cancer cell lines.

-

Methodology:

-

Western Blotting: Treat cancer cell lines expressing the target kinase with the test compound. Lyse the cells and perform western blotting to detect the phosphorylation status of the target kinase and its downstream effectors.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Culture cancer cell lines in the presence of increasing concentrations of the test compound for 72 hours. Measure cell viability to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Treat cells with the test compound and measure markers of apoptosis to determine if the compound induces programmed cell death.[2]

-

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the test compound in a preclinical animal model.

-

Methodology:

-

Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells.

-

Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer the test compound orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry to assess target inhibition and apoptosis).

-

Visualizing the Predicted Mechanism and Experimental Workflow

Predicted Signaling Pathway Inhibition

Caption: Predicted inhibition of Receptor Tyrosine Kinase signaling by a derivative of this compound.

Experimental Workflow for Mechanism of Action Elucidation

Caption: A streamlined experimental workflow for determining the mechanism of action of novel indazole derivatives.

Conclusion

This compound represents a promising starting point for the development of next-generation kinase inhibitors. While direct biological data for this specific molecule is currently unavailable, the extensive body of research on the indazole scaffold strongly supports its potential as a precursor to potent and selective modulators of oncogenic signaling pathways. The proposed experimental workflow provides a robust framework for validating this predicted mechanism of action and identifying lead candidates for further preclinical and clinical development. Researchers and drug development professionals can leverage the strategic positioning of the chloro and iodo groups for synthetic diversification to explore a wide range of kinase targets and ultimately contribute to the advancement of targeted cancer therapies.

References

- 1. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]